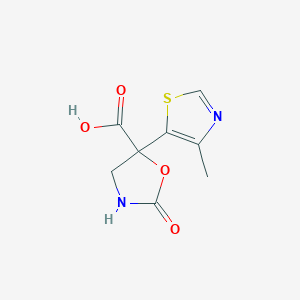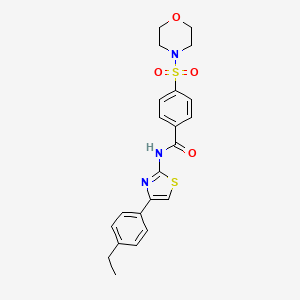
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in 2001 by scientists at the University of Naples Federico II, Italy. BML-111 has been found to have potential therapeutic applications due to its anti-inflammatory, analgesic, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, this compound has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide in lab experiments is its ability to reduce inflammation and pain. This makes it a potential candidate for the treatment of several diseases such as arthritis, neuropathic pain, and multiple sclerosis. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with 4-(2-methoxyethoxy)methylpiperidine in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with 1-chlorocarbonyl-4-piperidinyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have analgesic properties, which make it a potential candidate for the treatment of pain.
Propiedades
IUPAC Name |
4-(2-methoxyethoxymethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-11-12-24-14-16-7-9-20(10-8-16)18(21)19-13-15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWNIRPORYZYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

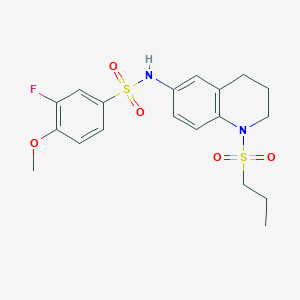
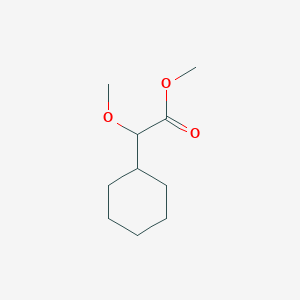
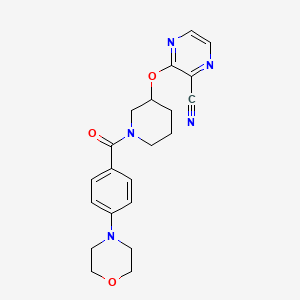
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)

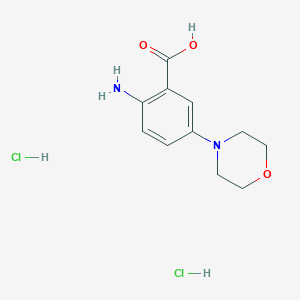
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)

